Cas no 2111069-76-0 (1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile)

1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile
- EN300-1786397
- 2111069-76-0
-
- Inchi: 1S/C10H16N2/c1-12-7-3-2-4-9(12)10(8-11)5-6-10/h9H,2-7H2,1H3
- InChI Key: UGEMJWJGRLRTNQ-UHFFFAOYSA-N
- SMILES: N1(C)CCCCC1C1(C#N)CC1
Computed Properties
- Exact Mass: 164.131348519g/mol
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 27Ų
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786397-0.1g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 0.1g |
$829.0 | 2023-09-19 | ||
Enamine | EN300-1786397-1.0g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1786397-2.5g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 2.5g |
$1848.0 | 2023-09-19 | ||
Enamine | EN300-1786397-5g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 5g |
$2732.0 | 2023-09-19 | ||
Enamine | EN300-1786397-10.0g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1786397-1g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 1g |
$943.0 | 2023-09-19 | ||
Enamine | EN300-1786397-0.25g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 0.25g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1786397-0.5g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 0.5g |
$905.0 | 2023-09-19 | ||
Enamine | EN300-1786397-0.05g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 0.05g |
$792.0 | 2023-09-19 | ||
Enamine | EN300-1786397-5.0g |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile |
2111069-76-0 | 5g |
$2732.0 | 2023-06-03 |
1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Additional information on 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile
Recent Advances in the Study of 1-(1-Methylpiperidin-2-yl)cyclopropane-1-carbonitrile (CAS: 2111069-76-0)
The compound 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile (CAS: 2111069-76-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropane-carbonitrile scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its synthesis, pharmacological properties, and potential as a lead compound for drug development.
One of the key areas of research has focused on the synthetic routes to 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile. A recent publication in the Journal of Medicinal Chemistry (2023) detailed an optimized multi-step synthesis that improves yield and scalability. The method involves a cyclopropanation reaction followed by a nitrile introduction, with the final product purified via column chromatography. This advancement is critical for enabling larger-scale production for preclinical studies.
Pharmacological evaluations have revealed that 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile exhibits high affinity for specific neurotransmitter receptors, including the serotonin 5-HT2A and dopamine D2 receptors. In vitro assays demonstrated sub-micromolar binding affinities, suggesting its potential as a modulator of these receptors. Furthermore, in vivo studies in rodent models have indicated favorable blood-brain barrier penetration, a crucial factor for CNS-targeted therapeutics.
Another significant finding comes from a 2024 study published in ACS Chemical Neuroscience, which investigated the compound's neuroprotective effects. The research team observed that 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile reduced oxidative stress in neuronal cell cultures and improved cognitive function in animal models of neurodegenerative diseases. These results position the compound as a potential candidate for treating conditions such as Alzheimer's and Parkinson's diseases.
Structural-activity relationship (SAR) studies have also been conducted to explore modifications of the 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile scaffold. Researchers have identified that the cyclopropane ring and the nitrile group are essential for maintaining biological activity, while modifications to the piperidine moiety can modulate receptor selectivity. These insights are guiding the design of next-generation analogs with improved pharmacological profiles.
Despite these promising developments, challenges remain in the development of 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile as a therapeutic agent. Current research is addressing issues such as metabolic stability and potential off-target effects. Recent pharmacokinetic studies have identified major metabolic pathways, enabling medicinal chemists to design more stable derivatives. Additionally, computational modeling approaches are being employed to predict and minimize potential side effects.
In conclusion, 1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile (CAS: 2111069-76-0) represents an exciting area of research in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for further drug discovery efforts. Ongoing studies are expected to provide deeper insights into its mechanism of action and therapeutic potential, potentially leading to novel treatments for CNS disorders in the coming years.
2111069-76-0 (1-(1-methylpiperidin-2-yl)cyclopropane-1-carbonitrile) Related Products
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 503537-97-1(4-bromooct-1-ene)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)




